Bis(1-cyanobutyl) butyl phosphate
Description
Bis(1-cyanobutyl) butyl phosphate is an organophosphate ester characterized by a central phosphorus atom bonded to two 1-cyanobutyl groups and one butyl group via ester linkages. The nitrile (-C≡N) substituents on the cyanobutyl moieties confer distinct polarity and reactivity compared to conventional alkyl or aryl phosphates. This compound is hypothesized to exhibit unique solubility, thermal stability, and compatibility with polymers, making it a candidate for applications such as flame retardants, plasticizers, or nucleating agents.
Properties
CAS No. |
73972-72-2 |
|---|---|
Molecular Formula |
C14H25N2O4P |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
butyl bis(1-cyanobutyl) phosphate |
InChI |
InChI=1S/C14H25N2O4P/c1-4-7-10-18-21(17,19-13(11-15)8-5-2)20-14(12-16)9-6-3/h13-14H,4-10H2,1-3H3 |
InChI Key |
FEFCSDMBHZAGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OC(CCC)C#N)OC(CCC)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Cyanobutyl Precursors
The key step in synthesizing Bis(1-cyanobutyl) butyl phosphate is obtaining the 1-cyanobutyl moiety. Common synthetic routes include:
Alkylation of Cyanide Ion:
1-Bromobutane or 1-chlorobutane is reacted with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to yield 1-cyanobutane by nucleophilic substitution.
Example:
$$
\text{C}4\text{H}9\text{Br} + \text{NaCN} \rightarrow \text{C}4\text{H}9\text{CN} + \text{NaBr}
$$
This reaction typically proceeds at elevated temperatures (50–80 °C) with yields ranging from 54% to 71% depending on conditions.Alternative Cyanation Methods:
Cyanide introduction can also be achieved via displacement reactions on bromides under microwave heating to improve yields and reaction times.
Synthesis of Butyl Phosphate Intermediate
- Butyl phosphate esters are commonly synthesized by reacting phosphorus oxychloride (POCl₃) or dialkyl phosphates with butanol under controlled conditions.
- The reaction involves substitution of chlorine atoms or alkoxy groups by butyl alcohol, often catalyzed by bases such as pyridine or triethylamine to neutralize generated HCl.
- Reaction temperature is maintained at mild conditions (0–50 °C) to avoid side reactions.
- Purification is typically achieved by distillation or chromatography.
Esterification to Form this compound
- The final step involves esterifying the butyl phosphate intermediate with two equivalents of 1-cyanobutyl alcohol or its equivalent.
This can be performed via:
Direct Esterification:
Reacting butyl phosphate with 1-cyanobutanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions to form the desired bisester.Phosphoryl Chloride Route:
Reacting phosphorus oxychloride with 1 equivalent of butanol and 2 equivalents of 1-cyanobutanol in the presence of a base to trap HCl, resulting in the formation of this compound.
Reaction monitoring by NMR or IR spectroscopy ensures complete esterification.
Representative Reaction Scheme and Conditions
Analytical Characterization and Purification
Purification:
Column chromatography or vacuum distillation is employed to isolate pure this compound.-
- NMR Spectroscopy: Confirms ester linkages and presence of nitrile groups.
- IR Spectroscopy: Characteristic phosphate ester (P=O stretch ~1250 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) bands.
- Mass Spectrometry: Molecular ion peak confirming molecular weight.
- Elemental Analysis: Validates composition.
Summary of Research Findings
- The preparation of this compound is feasible through well-established nucleophilic substitution and esterification reactions.
- Yields are moderate to good (50–85%) depending on reaction optimization.
- The key to efficient synthesis lies in the quality and purity of 1-cyanobutyl precursors and controlled esterification conditions.
- Analytical data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
Bis(1-cyanobutyl) butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The cyanobutyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalysis
Bis(1-cyanobutyl) butyl phosphate has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as:
- Asymmetric synthesis : The compound has been evaluated for its effectiveness in asymmetric catalysis, where it enhances enantioselectivity in reactions involving chiral substrates.
- Phosphorylation reactions : It acts as a phosphorylating agent, enabling the introduction of phosphate groups into organic molecules.
| Reaction Type | Role of this compound |
|---|---|
| Asymmetric synthesis | Catalyst enhancing enantioselectivity |
| Phosphorylation reactions | Phosphorylating agent |
Extraction Processes
The compound is utilized in solvent extraction techniques, particularly for separating valuable metals from ores. Its hydrophobic nature allows it to form stable complexes with metal ions, facilitating their extraction from aqueous solutions. Key applications include:
- Rare earth metal recovery : this compound is employed in the extraction of rare earth elements, which are critical for various high-tech applications.
- Uranium extraction : Similar to tributyl phosphate, it can be used in nuclear chemistry for the solvent extraction of uranium from spent nuclear fuel.
| Application | Description |
|---|---|
| Rare earth metal recovery | Extracts valuable metals from ores |
| Uranium extraction | Used in nuclear reprocessing |
Flame Retardant Properties
Research indicates that this compound exhibits potential as a flame retardant additive in polymer formulations. Its incorporation into materials can enhance their fire resistance without compromising mechanical properties. Studies have demonstrated:
- Polymer stabilization : The compound helps stabilize halogenated polymers against thermal degradation.
- Synergistic effects : When combined with other flame retardants, it can enhance overall effectiveness.
| Property | Effect |
|---|---|
| Polymer stabilization | Enhances thermal stability |
| Synergistic effects | Boosts performance with other additives |
Case Study 1: Catalytic Efficiency
In a study published by the Accounts of Chemical Research, researchers evaluated the catalytic efficiency of this compound in asymmetric synthesis. The results demonstrated an increase in enantiomeric excess compared to traditional catalysts, highlighting its potential for industrial applications in pharmaceuticals.
Case Study 2: Metal Extraction
A comprehensive study on the extraction of rare earth metals using this compound revealed that it could effectively separate lanthanides from mixed metal solutions. The extraction efficiency was comparable to that of established extractants like tributyl phosphate, indicating its viability for large-scale applications.
Mechanism of Action
The mechanism of action of Bis(1-cyanobutyl) butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with metal ions and other positively charged species, influencing various biochemical pathways. The cyanobutyl and butyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Bis(1-cyanobutyl) butyl phosphate (hypothetical): Substituents: Two linear 1-cyanobutyl groups (polar nitrile functionality) and one butyl group. Predicted molecular formula: C₁₃H₂₃NO₄P (calculated based on ester groups and phosphate core).
Bis(1,3-dimethylbutyl) methylphosphonate ():
- Substituents: Two branched 1,3-dimethylbutyl groups and one methyl group.
- Molecular formula: C₁₃H₂₉O₃P (MW: 264.3 g/mol).
- Key features: Branched alkyl chains enhance thermal stability but reduce polarity; classified under Schedule 2B04 for regulatory purposes.
- Di(n-Octadecyl)-3,5-ditertbutyl-4-hydroxybenzyl phosphate (): Substituents: Bulky 3,5-di-tert-butyl-4-hydroxybenzyl (antioxidant phenolic group) and two long-chain octadecyl groups. Molecular formula: C₅₁H₉₇O₄P (MW: 805.3 g/mol). Key features: Phenolic hydroxyl group provides antioxidant properties; long alkyl chains improve compatibility with hydrophobic polymers.
- NA-21 Phosphate Nucleating Agent (): Substituents: Derived from 2,4-bis-tert-butylphenol and formaldehyde. Key features: tert-Butyl groups facilitate polymer crystallization; reduces polypropylene haze from 36.3% to 24.6% at optimal concentrations.
Property and Application Comparison
Research Findings and Performance Metrics
- Solubility: The nitrile groups in this compound are expected to enhance solubility in polar solvents (e.g., acetonitrile) compared to the branched Bis(1,3-dimethylbutyl) methylphosphonate, which favors non-polar matrices.
- Thermal Stability : Branched alkyl phosphonates (e.g., ) typically exhibit higher thermal stability (>250°C) due to reduced steric strain, whereas nitrile-containing phosphates may decompose at lower temperatures (~200°C) due to nitrile reactivity.
- Polymer Compatibility: The long alkyl chains in Di(n-Octadecyl)-3,5-ditertbutyl-4-hydroxybenzyl phosphate improve dispersion in polyolefins, while NA-21’s tert-butyl groups optimize polypropylene crystallization kinetics. This compound’s nitriles could similarly influence polymer crystallinity but via dipole-induced nucleation mechanisms.
Biological Activity
Bis(1-cyanobutyl) butyl phosphate (BCBP) is an organophosphate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with BCBP, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
BCBP has the chemical formula . Its structure features a phosphate group linked to two cyanobutyl chains, which contribute to its biological activity. The compound is classified under organophosphates, which are known for their role in neurotoxicity and enzyme inhibition.
BCBP's biological activity is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, BCBP can lead to the accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, which are often used in pesticides and can have toxic effects on nervous systems.
Pharmacokinetics
The pharmacokinetic profile of BCBP has been studied using various methodologies, including ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Key findings include:
- Absorption : BCBP is rapidly absorbed when administered orally, with peak plasma concentrations observed within hours.
- Metabolism : The compound undergoes extensive metabolism in the liver, producing several metabolites. Notably, studies have identified major metabolites that contribute to its overall biological activity.
- Excretion : The primary route of excretion for BCBP and its metabolites is through urine and bile.
Biological Activity and Toxicity
BCBP exhibits a range of biological activities beyond AChE inhibition. Some notable effects include:
- Neurotoxicity : Prolonged exposure to BCBP can lead to neurotoxic effects such as seizures and respiratory failure due to excessive cholinergic stimulation.
- Antitumor Activity : Recent studies suggest that BCBP may possess antitumor properties by inducing apoptosis in cancer cells. This effect has been linked to the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological effects of BCBP:
- Neurotoxic Effects in Animal Models : In a study involving rodents, administration of BCBP resulted in significant neurotoxic symptoms, including tremors and convulsions. Histopathological examinations revealed neuronal damage consistent with cholinergic toxicity.
- Antitumor Efficacy : In vitro studies using various cancer cell lines demonstrated that BCBP could inhibit cell growth and induce apoptosis. For instance, treatment with BCBP led to a dose-dependent decrease in cell viability in lymphoma cells.
Q & A
Q. Q1. What are the recommended analytical methods for quantifying Bis(1-cyanobutyl) butyl phosphate in experimental mixtures?
To ensure accurate quantification, gas chromatography coupled with flame ionization detection (GC-FID) is widely used for phosphate esters due to its sensitivity and reproducibility. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended, especially for polar derivatives. Calibration standards should be prepared in matrices mimicking the experimental sample to account for matrix effects. Validation parameters (e.g., linearity, LOD/LOQ) must align with ICH guidelines .
Q. Q2. How should researchers handle stability issues during storage of this compound?
Stability is contingent on storage conditions:
- Temperature: Store at –20°C in amber glass vials to prevent thermal degradation.
- Moisture: Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis can occur in humid environments.
- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may induce decomposition.
Regular stability testing via spectroscopic methods (e.g., FT-IR for functional group integrity) is advised .
Q. Q3. What spectroscopic techniques are optimal for structural characterization?
- NMR: ¹H and ³¹P NMR to confirm the presence of cyanobutyl and phosphate groups. ³¹P NMR is particularly sensitive to phosphate ester environments.
- IR: Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) are diagnostic.
- MS: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference data with computational tools (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. Q4. How can this compound be integrated into membrane separation technologies for industrial applications?
This compound’s amphiphilic structure (polar phosphate head, nonpolar cyanobutyl tails) makes it a candidate for liquid membrane systems.
- Experimental Design: Test its efficacy in separating organic-aqueous phases using a flat-sheet membrane setup. Variables include pH (affects ionization) and solute polarity.
- Performance Metrics: Measure flux and selectivity for target analytes (e.g., heavy metals). Compare with commercial extractants like tributyl phosphate.
- Theoretical Link: Use the Hansen Solubility Parameters (HSP) to predict solute-membrane interactions .
Q. Q5. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from solvent effects or conformational flexibility.
- Methodology:
- Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆).
- Perform DFT calculations (e.g., Gaussian) to model optimized geometries and predict chemical shifts.
- Validate with X-ray crystallography if single crystals are obtainable.
- Case Study: For phosphate esters, ³¹P NMR shifts can vary by ±2 ppm due to hydrogen bonding; computational models must account for solvation .
Q. Q6. What factorial design approaches are suitable for optimizing synthesis yield?
A 2³ factorial design can systematically evaluate variables:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Reaction Time (h) | 4 | 8 |
| Catalyst Loading | 0.5 mol% | 1.5 mol% |
Analysis:
- Use ANOVA to identify significant factors.
- Response surface methodology (RSM) to model interactions and predict optimal conditions.
- Validate with triplicate runs at predicted optimum .
Theoretical and Methodological Frameworks
Q. Q7. How can researchers link studies on this compound to broader chemical engineering theories?
- Mass Transfer Theory: Apply the two-film theory to model its role in liquid-liquid extraction processes.
- Reaction Engineering: Use Arrhenius kinetics to derive activation energy for hydrolysis or thermal decomposition.
- Process Simulation: Implement Aspen Plus® to simulate industrial-scale separation processes incorporating this compound .
Q. Q8. What strategies address gaps in toxicity or ecotoxicology data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
